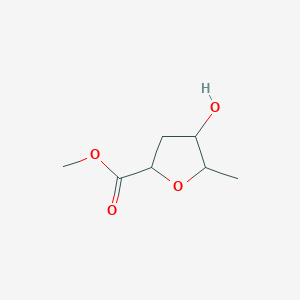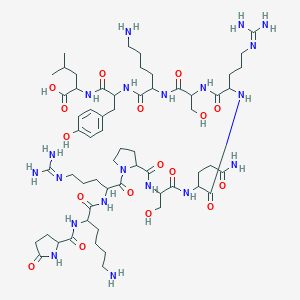
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate
Overview
Description
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate is a chemical compound with the molecular formula C35H27NO9S. It is primarily used as a chiral derivatizing reagent for the determination of enantiomeric purity of amino acids, amines, amino alcohols, and epoxides . This compound is known for its high optical purity and stability, making it valuable in various analytical and synthetic applications.
Preparation Methods
The synthesis of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate typically involves the protection of the hydroxyl groups of D-glucose with benzoyl groups, followed by the introduction of the isothiocyanate group. One common method includes the following steps:
Protection of Hydroxyl Groups: D-glucose is reacted with benzoyl chloride in the presence of a base such as pyridine to form 2,3,4,6-Tetra-O-benzoyl-D-glucose.
Introduction of Isothiocyanate Group: The protected glucose derivative is then treated with thiophosgene (CSCl2) to introduce the isothiocyanate group, resulting in the formation of this compound.
Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives. Common reagents include primary and secondary amines.
Addition Reactions: The compound can participate in addition reactions with alcohols and thiols, forming corresponding adducts.
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate has several scientific research applications:
Chiral Derivatization: It is widely used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds, including amino acids, amines, amino alcohols, and epoxides.
Analytical Chemistry: The compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of chiral compounds.
Synthetic Chemistry: It serves as an intermediate in the synthesis of other complex molecules, particularly in the preparation of glucosylated derivatives.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate involves the reactivity of the isothiocyanate group. The isothiocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a thiourea or corresponding adduct, depending on the nucleophile involved. This reactivity is exploited in chiral derivatization and other synthetic applications .
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate can be compared with other similar compounds such as:
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl isothiocyanate: This compound has benzyl groups instead of benzoyl groups, which can affect its reactivity and solubility.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound has acetyl groups instead of benzoyl groups, leading to differences in stability and reactivity.
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl isothiocyanate: The alpha anomer of the compound, which can exhibit different stereochemical properties and reactivity compared to the beta anomer.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-isothiocyanatooxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27NO9S/c37-32(23-13-5-1-6-14-23)41-21-27-28(43-33(38)24-15-7-2-8-16-24)29(44-34(39)25-17-9-3-10-18-25)30(31(42-27)36-22-46)45-35(40)26-19-11-4-12-20-26/h1-20,27-31H,21H2/t27-,28-,29+,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGYQZMPNVVEG-PXPWAULYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474902 | |
| Record name | BGITC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132413-50-4 | |
| Record name | BGITC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl Isothiocyanate [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino](/img/structure/B139169.png)

![(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol](/img/structure/B139173.png)






